molecular formula C7H11BrCl2N2 B12504858 1-(2-Bromopyridin-4-yl)ethanamine dihydrochloride

1-(2-Bromopyridin-4-yl)ethanamine dihydrochloride

Cat. No.: B12504858
M. Wt: 273.98 g/mol
InChI Key: UFFPOOKKWWDFDY-UHFFFAOYSA-N
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Description

1-(2-Bromopyridin-4-yl)ethanamine dihydrochloride (CAS: 1391423-76-9) is a brominated pyridine derivative with an ethanamine backbone, stabilized as a dihydrochloride salt. Its molecular formula is C₇H₁₀BrCl₂N₂, and it features a bromine atom at the 2-position of the pyridine ring and a primary amine group linked via an ethyl chain . This compound is widely utilized as a pharmaceutical intermediate, particularly in the synthesis of receptor-targeting molecules due to its structural adaptability and halogen-mediated binding properties. Its regulatory status underlines its classification as a hazardous chemical, necessitating specialized handling .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H11BrCl2N2

Molecular Weight

273.98 g/mol

IUPAC Name

1-(2-bromopyridin-4-yl)ethanamine;dihydrochloride

InChI

InChI=1S/C7H9BrN2.2ClH/c1-5(9)6-2-3-10-7(8)4-6;;/h2-5H,9H2,1H3;2*1H

InChI Key

UFFPOOKKWWDFDY-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=NC=C1)Br)N.Cl.Cl

Origin of Product

United States

Preparation Methods

Bromination of 4-Acetylpyridine

The synthesis begins with bromination of 4-acetylpyridine to yield 2-bromo-4-acetylpyridine. This step employs hydrobromic acid (HBr) and sodium nitrite (NaNO₂) under controlled低温 conditions (-5°C to 0°C) to achieve regioselective bromination at the pyridine C2 position.

Reaction Conditions :

  • Substrate : 4-Acetylpyridine
  • Reagents : 48% HBr, liquid bromine (Br₂), NaNO₂ (10 mol/L)
  • Temperature : -5°C (ice-salt bath)
  • Yield : 90–95%

Reductive Amination of 2-Bromo-4-Acetylpyridine

The ketone group in 2-bromo-4-acetylpyridine is converted to a primary amine via reductive amination. Sodium triacetoxyborohydride (NaBH(OAc)₃) in 1,2-dichloroethane (DCE) with catalytic acetic acid (AcOH) is the preferred method.

Procedure :

  • Imine Formation : React 2-bromo-4-acetylpyridine with ammonium acetate in MeOH.
  • Reduction : Add NaBH(OAc)₃ (1.2 equiv) in DCE at 25°C.
  • Workup : Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.
  • Yield : 85–90%

Alternative Reductants :

  • Sodium cyanoborohydride (NaBH₃CN): Requires acidic conditions (pH 4–6).
  • Catalytic hydrogenation (Pd/C, H₂): Limited by competing debromination.

Dihydrochloride Salt Formation

The free base is treated with hydrochloric acid (HCl) in ethanol to form the dihydrochloride salt. Crystallization yields >99% purity.

Conditions :

  • Molar Ratio : 1:2 (amine:HCl)
  • Solvent : Ethanol/water (3:1)
  • Recovery : 80–85% after recrystallization

Optimization Strategies

Regioselective Bromination

  • Temperature Control : Maintaining sub-zero temperatures prevents polybromination.
  • Solvent Selection : Toluene enhances solubility of intermediates, improving reaction homogeneity.

Reductive Amination Efficiency

  • Acid Catalysis : Acetic acid (10 mol%) accelerates imine formation, reducing reaction time to 2–4 hours.
  • Solvent Effects : DCE outperforms THF in reducing side reactions (e.g., over-reduction).

Analytical Data and Characterization

Spectral Properties

  • ¹H NMR (400 MHz, D₂O): δ 8.41 (d, J = 5.1 Hz, 1H, Py-H), 7.89 (s, 1H, Py-H), 7.72 (d, J = 5.1 Hz, 1H, Py-H), 3.45 (q, J = 6.8 Hz, 1H, CH), 1.52 (d, J = 6.8 Hz, 3H, CH₃).
  • LC-MS : m/z 205.0 [M+H]⁺ (free base), 277.9 [M+2HCl+H]⁺.

Physicochemical Properties

Property Value
Molecular Weight 273.99 g/mol
Solubility (H₂O) 50 mg/mL
Melting Point 218–220°C (decomp.)
Storage Conditions 2–8°C (desiccated)

Scalable Production Protocols

Industrial-Scale Bromination

Batch Process :

  • Charge 4-acetylpyridine (10 kg), HBr (48 L), and Br₂ (15 L) into a jacketed reactor.
  • Cool to -5°C, add NaNO₂ solution (42 L, 40%) over 2 hours.
  • Quench with NaOH (50%, pH 9), extract with ethyl acetate.
  • Output : 12.5 kg 2-bromo-4-acetylpyridine (92% yield).

Continuous Reductive Amination

Flow Chemistry Setup :

  • Reactor 1 : Imine formation (MeOH, 25°C, 30 min residence time).
  • Reactor 2 : NaBH(OAc)₃ reduction (DCE, 40°C, 1 hour).
  • Throughput : 5 kg/day.

Troubleshooting and Impurity Control

Common Byproducts

  • Debrominated Amine : Caused by excessive hydrogenation pressure. Mitigated by using NaBH(OAc)₃ instead of H₂.
  • Diastereomers : Chiral resolution required for (R)-enantiomer synthesis (e.g., chiral HPLC).

Purification Techniques

Method Conditions Purity Achieved
Column Chromatography Silica gel, EtOAc/hexane (1:3) 95%
Recrystallization Ethanol/water 99%

Applications in Drug Synthesis

The compound serves as a key intermediate in:

  • Muscarinic M4 Receptor Antagonists : Patent WO2017079641A1 cites derivatives for neurological disorders.
  • Kinase Inhibitors : Pd-catalyzed coupling with pyrazoles yields candidates for oncology.

Chemical Reactions Analysis

Types of Reactions

®-1-(2-Bromopyridin-4-yl)ethanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce dehalogenated derivatives. Substitution reactions can result in various substituted pyridine compounds.

Scientific Research Applications

®-1-(2-Bromopyridin-4-yl)ethanamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is employed in the study of biological pathways and mechanisms, particularly those involving pyridine derivatives.

    Medicine: It serves as an intermediate in the development of drugs targeting various diseases, including neurological disorders and cancers.

    Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ®-1-(2-Bromopyridin-4-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The bromine atom and ethanamine group play crucial roles in its binding affinity and reactivity. The compound may act as an inhibitor or activator of enzymes, receptors, or other proteins, modulating their activity and influencing biological processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and functional differences between 1-(2-Bromopyridin-4-yl)ethanamine dihydrochloride and related compounds:

Compound Name CAS Number Molecular Formula Substituent Position Halogen Heterocycle Counterion Key Applications
This compound 1391423-76-9 C₇H₁₀BrCl₂N₂ Pyridin-4-yl, 2-Bromo Br Pyridine Dihydrochloride Pharmaceutical intermediate
(R)-1-(5-Fluoropyridin-3-yl)ethanamine dihydrochloride 1909288-54-5 C₇H₁₀FCl₂N₂ Pyridin-3-yl, 5-Fluoro F Pyridine Dihydrochloride Research (serotonergic ligands)
1-(6-Bromopyridin-2-yl)ethanamine hydrochloride 1415257-60-1 C₇H₁₀BrClN₂ Pyridin-2-yl, 6-Bromo Br Pyridine Hydrochloride Synthetic intermediate
1-(4-Bromothiophen-2-yl)ethanamine hydrochloride 2244906-14-5 C₆H₉BrClNS Thiophen-2-yl, 4-Bromo Br Thiophene Hydrochloride Material science
[1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethyl]amine dihydrochloride 1279219-48-5 C₇H₁₄Cl₂N₂S Thiazol-4-yl, 2,5-Dimethyl Thiazole Dihydrochloride Antimicrobial research
(S)-1-(5-Bromopyridin-2-yl)ethanamine dihydrochloride 1391450-63-7 C₇H₁₁BrCl₂N₂ Pyridin-2-yl, 5-Bromo Br Pyridine Dihydrochloride API intermediate

Key Structural Variations

  • Halogen Substituents : Bromine (Br) in the target compound vs. fluorine (F) in the 5-fluoro analog . Bromine’s larger atomic radius and polarizability enhance halogen bonding in drug-receptor interactions, whereas fluorine’s electronegativity improves metabolic stability.
  • Heterocyclic Core : Pyridine (aromatic, basic) vs. thiophene (less basic, sulfur-containing) or thiazole (nitrogen-sulfur heterocycle) . Thiophene and thiazole rings act as bioisosteres, altering lipophilicity and binding specificity.
  • Substituent Position : Bromine at the 2-position (target) vs. 5- or 6-position in pyridine analogs . Positional differences influence electronic effects (e.g., electron-withdrawing at ortho/meta/para) and steric interactions.
  • Counterion : Dihydrochloride salts (higher solubility in polar solvents) vs. hydrochloride (single Cl⁻) .

Pharmacological and Industrial Relevance

  • Pharmaceutical Intermediates : The target compound and its analogs are critical in synthesizing active pharmaceutical ingredients (APIs). For example, (S)-1-(5-Bromopyridin-2-yl)ethanamine dihydrochloride is used in API production .
  • Receptor Targeting : Fluorinated analogs like (R)-1-(5-Fluoropyridin-3-yl)ethanamine dihydrochloride are employed in serotonin receptor studies due to fluorine’s ability to modulate binding affinity .
  • Material Science : Thiophene-based derivatives (e.g., 1-(4-Bromothiophen-2-yl)ethanamine hydrochloride) are explored in organic electronics and polymer chemistry .

Physicochemical and Regulatory Considerations

  • Solubility : Dihydrochloride salts generally exhibit higher aqueous solubility than hydrochloride analogs, enhancing bioavailability in drug formulations .
  • Regulatory Status : Compounds like the target are classified as hazardous (Dangerous Chemicals License) due to bromine’s toxicity and environmental persistence .
  • Synthetic Challenges : Brominated pyridines require precise regioselective synthesis, whereas thiazole/thiophene derivatives may involve cyclization steps .

Biological Activity

1-(2-Bromopyridin-4-yl)ethanamine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its mechanisms of action, biological activity, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C7H10BrCl2NC_7H_{10}BrCl_2N and a molecular weight of approximately 237.52 g/mol. The compound exists as a hydrochloride salt, which enhances its solubility in aqueous environments. Its structure features a bromine atom at the 2-position of the pyridine ring, linked to an ethanamine group, which is critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The bromine atom and the ethanamine group contribute significantly to its binding affinity and reactivity. This compound may function as either an inhibitor or an activator of various biological pathways, influencing processes such as neurotransmission and enzyme activity .

Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly in pharmacological contexts:

  • Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes, making it relevant for drug development targeting various diseases.
  • Receptor Binding : The compound interacts with different receptors, potentially modulating their activity, which is crucial for therapeutic applications .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antidepressant Effects : A study explored the potential antidepressant properties of related compounds derived from similar scaffolds. These compounds demonstrated protective effects on neuronal cells and reduced immobility in forced swim tests in rats, suggesting a promising avenue for treating depression .
  • Neuroprotective Activity : The compound has been evaluated for neuroprotective effects against corticosterone-induced lesions in PC12 cells. Results indicated that certain derivatives exhibited low cytotoxicity while promoting cell survival and proliferation in vitro .
  • Antimicrobial Potential : Research into structurally similar compounds has suggested antimicrobial properties against various pathogens, indicating that this compound may also possess similar activities .

Data Table: Comparison of Biological Activities

Compound NameBiological ActivityMechanism of Action
This compoundEnzyme inhibition, receptor modulationBinding to active sites on enzymes/receptors
Related Compound A (e.g., 6a-1)Antidepressant effects, neuroprotectionInhibition of apoptosis pathways
Related Compound B (e.g., thiazole derivatives)Antimicrobial activityInterference with bacterial growth

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